N-(BENZENESULFONYL)-N-(4-ACETAMIDO-3-NITRONAPHTHALEN-1-YL)ACETAMIDE
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Overview
Description
N-(BENZENESULFONYL)-N-(4-ACETAMIDO-3-NITRONAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. This compound is characterized by its unique structure, which includes an acetyl group, a benzenesulfonyl group, and a nitronaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BENZENESULFONYL)-N-(4-ACETAMIDO-3-NITRONAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of naphthalene to introduce a nitro group at the 2-position.
Acetylation: The acetylation of the resulting nitronaphthalene to introduce an acetyl group.
Sulfonylation: The sulfonylation of the acetylated nitronaphthalene with benzenesulfonyl chloride to form the final product.
The reaction conditions for each step may vary, but they generally involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(BENZENESULFONYL)-N-(4-ACETAMIDO-3-NITRONAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The acetyl group can be hydrolyzed to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can lead to various derivatives with different functional groups .
Scientific Research Applications
N-(BENZENESULFONYL)-N-(4-ACETAMIDO-3-NITRONAPHTHALEN-1-YL)ACETAMIDE has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.
Organic Chemistry: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Materials Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(BENZENESULFONYL)-N-(4-ACETAMIDO-3-NITRONAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits carbonic anhydrase IX (CA IX), leading to a disruption of the pH regulation in tumor cells. This inhibition results in reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylsulfamoyl)phenyl]carbamothioyl-3-methylbutanamide: Another benzenesulfonamide derivative with similar structural features.
4-acetamidobenzenesulfonyl azide: A related compound used in organic synthesis and as a reagent.
Uniqueness
N-(BENZENESULFONYL)-N-(4-ACETAMIDO-3-NITRONAPHTHALEN-1-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for further research in anticancer therapies .
Properties
IUPAC Name |
N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-13(24)21-20-17-11-7-6-10-16(17)18(12-19(20)23(26)27)22(14(2)25)30(28,29)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCOXBPWHOFBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)N(C(=O)C)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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